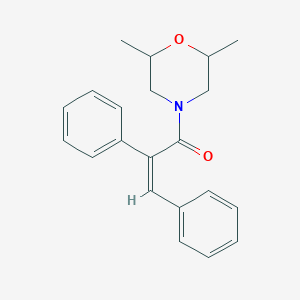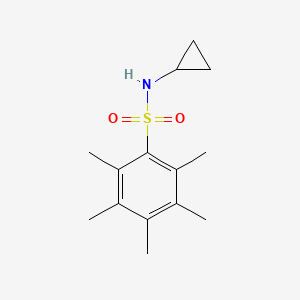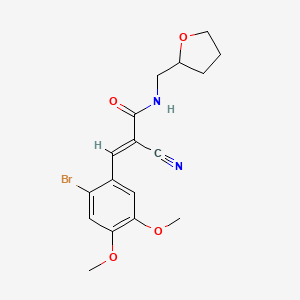![molecular formula C17H20N2O3 B5378378 N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)
N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.35 g/mol. In
作用机制
DMF exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. DMF also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DMF has been shown to increase the levels of glutathione, an important antioxidant, in cells and tissues. It also reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various disease models. DMF has been shown to have a protective effect on the central nervous system, reducing the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis.
实验室实验的优点和局限性
DMF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for the research on DMF. One area of interest is the development of novel DMF derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DMF in other disease models, such as cancer and neurodegenerative diseases. Additionally, the underlying mechanisms of DMF's immunomodulatory and anti-inflammatory effects need to be further elucidated to optimize its therapeutic potential.
Conclusion:
In conclusion, DMF is a promising compound that has potential therapeutic applications in various diseases due to its immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. DMF has several advantages for lab experiments, but also some limitations that need to be considered. Further research is needed to fully understand the potential of DMF as a therapeutic agent.
合成方法
DMF can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzene with 2,2-dimethylpropanoic acid, followed by reduction, amidation, and cyclization. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
DMF has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)-4-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-7-8-12(18-15(20)14-6-5-9-22-14)10-13(11)19-16(21)17(2,3)4/h5-10H,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMYUCXSXDXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)

![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)

![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)